5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine
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Overview
Description
5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by the presence of a bromine atom, a nitro group, and a benzyl group attached to a tetrahydro-1,3-oxazine ring. It is known for its significant antimicrobial properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenol derivative, an aldehyde, and a cyclic amine. The mixture is stirred at elevated temperatures (around 80°C) under solvent-free conditions for several hours. The product is then purified using column chromatography with a suitable eluent such as hexanes/ethyl acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated and purified using advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The antimicrobial activity of 5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine is primarily due to its ability to oxidize essential protein thiols. This oxidation inhibits enzyme activity, leading to the inhibition of microbial growth. The compound targets both gram-positive and gram-negative bacteria, as well as yeast and fungi .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-5-nitro-1,3-dioxane: Another antimicrobial compound with similar properties.
1,3-Benzoxazine derivatives: Known for their biological activities, including antimicrobial and antioxidant properties.
Uniqueness
5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine is unique due to its specific combination of bromine, nitro, and benzyl groups attached to the oxazine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
6475-43-0 |
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Molecular Formula |
C11H13BrN2O3 |
Molecular Weight |
301.14 g/mol |
IUPAC Name |
3-benzyl-5-bromo-5-nitro-1,3-oxazinane |
InChI |
InChI=1S/C11H13BrN2O3/c12-11(14(15)16)7-13(9-17-8-11)6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
BKUHPQUEULSXTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCN1CC2=CC=CC=C2)([N+](=O)[O-])Br |
Origin of Product |
United States |
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